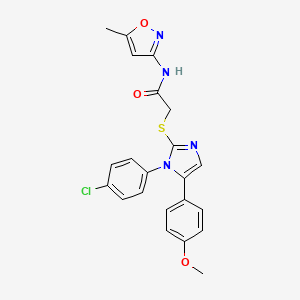
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular geometry, bond lengths and angles, and electronic structure of the compound.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves understanding the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Scientific Research Applications
Synthesis and Derivative Formation
- Novel derivatives of thiadiazol acetamide compounds have been synthesized through various chemical reactions. These derivatives exhibit a range of chemical properties and potentials for further application in scientific research. For example, synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives were promoted by carbodiimide condensation, highlighting the versatility of thiadiazol acetamides in synthesizing new compounds (Yu et al., 2014).
Interaction with Other Chemicals
- Studies have explored the reaction of thiadiazole derivatives with nitrogenated nucleophiles. Such research provides insight into the chemical behavior of thiadiazole derivatives under different conditions, potentially leading to the development of novel compounds with unique properties (Caram et al., 2003).
Potential Anticancer Activity
- A series of thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activity. This highlights the potential medical applications of thiadiazole derivatives in developing new treatments for various forms of cancer (Ekrek et al., 2022).
Structural and Molecular Analysis
- Extensive structural and molecular analyses of various thiadiazole derivatives have been conducted. Such studies are crucial in understanding the detailed chemical and physical properties of these compounds, which can be instrumental in various scientific and pharmaceutical applications (Boechat et al., 2011).
Quantum Mechanical and Ligand-Protein Interaction Studies
- Sophisticated quantum mechanical studies and ligand-protein interaction analyses of benzothiazolinone acetamide analogs have been performed. This research provides insights into the potential biological interactions and mechanisms of action of thiadiazole derivatives (Mary et al., 2020).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound.
Future Directions
This involves understanding the potential applications and research directions for the compound.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-15-16-13(20-8)14-12(17)7-9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUHFIXZRJOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)



![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2364035.png)
